5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
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Overview
Description
5-(2-(2,5-Dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a complex organic compound that features a quinazoline core fused with a dioxole ring, and substituted with various functional groups including dimethoxyphenyl, oxoethyl, and phenyl-oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione typically involves multi-step organic synthesis. One possible route includes:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions involving appropriate aldehydes or ketones.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction with dihydroxyacetone or similar compounds.
Substitution with Dimethoxyphenyl and Oxoethyl Groups: These groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Attachment of the Phenyl-Oxadiazole Moiety: This can be achieved through a condensation reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biochemistry: Used in studies involving enzyme inhibition and protein binding.
Industry
Chemical Sensors: Utilized in the development of sensors for detecting specific analytes due to its unique electronic properties.
Polymer Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The quinazoline core can intercalate into DNA, disrupting replication and transcription processes. The oxadiazole moiety can form hydrogen bonds with protein residues, inhibiting enzyme activity. These interactions can trigger apoptosis in cancer cells or inhibit the growth of pathogens.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Oxadiazole Derivatives: Including compounds like raltegravir, an HIV integrase inhibitor.
Uniqueness
The unique combination of the quinazoline core with the dioxole ring and the phenyl-oxadiazole moiety gives this compound distinct electronic and steric properties, enhancing its potential as a multi-functional agent in various fields. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H22N4O8 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
5-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C28H22N4O8/c1-36-17-8-9-22(37-2)19(10-17)21(33)13-31-20-12-24-23(38-15-39-24)11-18(20)27(34)32(28(31)35)14-25-29-26(30-40-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3 |
InChI Key |
YSFHXFRTWFOPMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
Origin of Product |
United States |
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